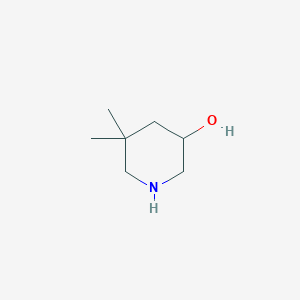
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Overview
Description
“(2-Methyl-1,3-benzoxazol-6-yl)boronic acid”, also known as MBOB, is a boron-containing organic compound. It has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-benzoxazol-6-yl)boronic acid” is represented by the SMILES string OB(O)C1=CC2=C(C=C1)N=C©O2 . This indicates that the molecule contains a boronic acid group attached to a 2-methyl-1,3-benzoxazole ring.Physical And Chemical Properties Analysis
“(2-Methyl-1,3-benzoxazol-6-yl)boronic acid” has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Sensing Applications
Boronic acids, including (2-Methyl-1,3-benzoxazol-6-yl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The key interaction of boronic acids with diols also allows for their utilization in biological labelling. This application is crucial for tracking and observing biological processes, providing insights into cellular functions and the behavior of biomolecules within their native environment .
Protein Manipulation and Modification
Boronic acids are employed in the manipulation and modification of proteins. This includes altering protein structures, functions, or attaching them to other molecules or surfaces for research purposes. Such modifications can help in understanding protein interactions and dynamics .
Separation Technologies
In the field of separation technologies, boronic acids are used due to their selective binding properties. They can facilitate the separation of specific molecules from complex mixtures, which is particularly useful in the purification of biomolecules like proteins and nucleic acids .
Development of Therapeutics
The interaction of boronic acids with various biological molecules positions them as potential candidates for the development of therapeutics. Their role in the creation of new drugs, especially those targeting enzymatic pathways or signaling mechanisms, is an area of active research .
Electrophoresis of Glycated Molecules
Boronic acids are utilized in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and sugars, which can have implications in the diagnosis and monitoring of diseases like diabetes .
Building Materials for Analytical Methods
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid can be used as a building material for microparticles and polymers in analytical methods. These materials can be designed to respond to specific stimuli or to interact with particular analytes, enhancing the sensitivity and specificity of detection methods .
Controlled Release Systems
In the context of controlled release systems, boronic acids can be incorporated into polymers that respond to changes in glucose levels. Such systems are being explored for their potential in the controlled release of insulin, which could have significant implications for diabetes management .
Future Directions
properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJERIVTFQLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(O2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717031 | |
| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
CAS RN |
866332-15-2 | |
| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)


![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)




![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)

